molecular formula C8H13NO3 B1306268 4-(2-Oxopyrrolidin-1-yl)butanoic acid CAS No. 6739-80-6

4-(2-Oxopyrrolidin-1-yl)butanoic acid

Cat. No. B1306268
CAS RN: 6739-80-6
M. Wt: 171.19 g/mol
InChI Key: WRDMYTORSDPYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Oxopyrrolidin-1-yl)butanoic acid” is a unique chemical compound with the CAS Number: 6739-80-6 . It has a linear formula of C8H13NO3 and a molecular weight of 171.19 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has an empirical formula of C8H13NO3 . The SMILES string representation is O=C1N(CCC1)CCCC(O)=O , and the InChI representation is 1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 171.19 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Environmental Science and Pollution Research

  • Application : This compound is used in the study of bacterial degradation of 1-octylpyrrolidin-2-one (NOP) by river water and soil bacteria .
  • Method : The degradation was initiated by the octane-utilising bacteria of the genus Phenylobacterium, which used four carbon atoms of the NOP octyl chain and oxidised terminal carbon atom of the remaining chain . The structure of the intermediate produced by phenylobacteria was elucidated following the results obtained from the detailed electrospray mass spectrometry (ESI–MS) analysis .
  • Results : The experiments showed that it is a 4-(2-oxopyrrolidin-1-yl)butanoic acid . This intermediate was further degraded by other bacterial members of appropriate microbial communities, namely Bordetella petrii and Arthrobacter sp .

Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides

  • Application : The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
  • Method : Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated .
  • Results : This method provides a convenient way to synthesize these compounds .

Unique Chemicals

  • Application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
  • Method : The product is provided “as-is” without any analytical data .
  • Results : The buyer assumes responsibility to confirm product identity and/or purity .

Levetiracetam Impurity

  • Application : This compound is used as a reference standard for Levetiracetam, an antiepileptic drug .
  • Method : It is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
  • Results : The results would depend on the specific tests conducted .

Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides

  • Application : The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
  • Method : Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated .
  • Results : This method provides a convenient way to synthesize these compounds .

Unique Chemicals

  • Application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
  • Method : The product is provided “as-is” without any analytical data .
  • Results : The buyer assumes responsibility to confirm product identity and/or purity .

Levetiracetam Impurity

  • Application : This compound is used as a reference standard for Levetiracetam, an antiepileptic drug .
  • Method : It is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
  • Results : The results would depend on the specific tests conducted .

Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides

  • Application : The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
  • Method : Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated .
  • Results : This method provides a convenient way to synthesize these compounds .

Safety And Hazards

The compound is classified under GHS07 and has a hazard statement of H319 . It has precautionary statements P305 + P351 + P338 . It falls under the hazard classification of Eye Irrit. 2 . It’s worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDMYTORSDPYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389846
Record name 4-(2-oxopyrrolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxopyrrolidin-1-yl)butanoic acid

CAS RN

6739-80-6
Record name 4-(2-oxopyrrolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Ruzicka, M Julinova, M Rouchal, J Salac… - … Science and Pollution …, 2022 - Springer
The study of bacterial degradation of 1-octylpyrrolidin-2-one (NOP) by river water and soil bacteria was the main aim of the research. Although the compound demonstrated …
Number of citations: 7 link.springer.com
E Mezeiova, J Janockova, J Konecny, T Kobrlova… - Bioorganic …, 2020 - Elsevier
YNT-185 is the first known small molecule acting as orexin 2 receptor (OX 2 R) agonist with implication to narcolepsy treatment, served as a template scaffold in generating a small set of …
Number of citations: 3 www.sciencedirect.com

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